molecular formula C18H25N5O3 B11157338 N-[2-(3,4-dimethoxyphenyl)ethyl]-1-(1H-tetrazol-1-yl)cyclohexanecarboxamide

N-[2-(3,4-dimethoxyphenyl)ethyl]-1-(1H-tetrazol-1-yl)cyclohexanecarboxamide

Cat. No.: B11157338
M. Wt: 359.4 g/mol
InChI Key: PYWWQYZSUHXBOF-UHFFFAOYSA-N
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Description

N-[2-(3,4-dimethoxyphenyl)ethyl]-1-(1H-tetrazol-1-yl)cyclohexanecarboxamide is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a cyclohexane ring, a tetrazole group, and a dimethoxyphenyl group, making it a subject of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(3,4-dimethoxyphenyl)ethyl]-1-(1H-tetrazol-1-yl)cyclohexanecarboxamide typically involves multiple steps, starting with the preparation of the intermediate compounds. One common approach is to first synthesize the 3,4-dimethoxyphenyl ethylamine, which is then reacted with cyclohexanecarboxylic acid to form the desired amide. The tetrazole group is introduced through a cyclization reaction involving azide and nitrile precursors under specific conditions, such as elevated temperatures and the presence of catalysts .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced analytical techniques helps in monitoring the reaction progress and ensuring consistent product quality.

Chemical Reactions Analysis

Types of Reactions

N-[2-(3,4-dimethoxyphenyl)ethyl]-1-(1H-tetrazol-1-yl)cyclohexanecarboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Hydrogen gas, palladium on carbon, lithium aluminum hydride.

    Substitution: Nucleophiles such as amines, thiols, and halides.

Major Products Formed

    Oxidation: Ketones, carboxylic acids.

    Reduction: Amines, alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-[2-(3,4-dimethoxyphenyl)ethyl]-1-(1H-tetrazol-1-yl)cyclohexanecarboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[2-(3,4-dimethoxyphenyl)ethyl]-1-(1H-tetrazol-1-yl)cyclohexanecarboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The tetrazole group, in particular, is known for its ability to mimic carboxylate groups, enabling the compound to interact with enzyme active sites and inhibit their function .

Comparison with Similar Compounds

Similar Compounds

    N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide: Shares the

Properties

Molecular Formula

C18H25N5O3

Molecular Weight

359.4 g/mol

IUPAC Name

N-[2-(3,4-dimethoxyphenyl)ethyl]-1-(tetrazol-1-yl)cyclohexane-1-carboxamide

InChI

InChI=1S/C18H25N5O3/c1-25-15-7-6-14(12-16(15)26-2)8-11-19-17(24)18(9-4-3-5-10-18)23-13-20-21-22-23/h6-7,12-13H,3-5,8-11H2,1-2H3,(H,19,24)

InChI Key

PYWWQYZSUHXBOF-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)CCNC(=O)C2(CCCCC2)N3C=NN=N3)OC

Origin of Product

United States

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